molecular formula C24H24N4O3S B295856 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295856
M. Wt: 448.5 g/mol
InChI Key: SQRDUYLBUVTAIU-VHARHKTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in various cell types. Additionally, this compound has been reported to possess antimicrobial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit strong biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for the research on 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is the investigation of its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in various biological pathways. Finally, the development of more efficient and cost-effective synthesis methods may facilitate the widespread use of this compound in scientific research.

Synthesis Methods

The synthesis of 5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 4-(2-(2-methylphenoxy)ethoxy)benzaldehyde with 2-isopropyl-5-methylthiazol-4-amine in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a cyclization reaction using triethylamine and chloroacetonitrile to form the final compound.

Scientific Research Applications

5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of cancer and neurological disorders.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-15(2)23-27-28-21(25)19(22(29)26-24(28)32-23)14-17-8-10-18(11-9-17)30-12-13-31-20-7-5-4-6-16(20)3/h4-11,14-15,25H,12-13H2,1-3H3/b19-14-,25-21?

InChI Key

SQRDUYLBUVTAIU-VHARHKTESA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C

SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C

Origin of Product

United States

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